molecular formula C11H21ClN2O4 B15148092 1-Tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride

1-Tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B15148092
M. Wt: 280.75 g/mol
InChI Key: DCVYNKDPLQEJHJ-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an aminopyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of di-tert-butyl dicarbonate and 3-aminopyrrolidine as starting materials . The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H21ClN2O4

Molecular Weight

280.75 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-aminopyrrolidine-1,2-dicarboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H

InChI Key

DCVYNKDPLQEJHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)N.Cl

Origin of Product

United States

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